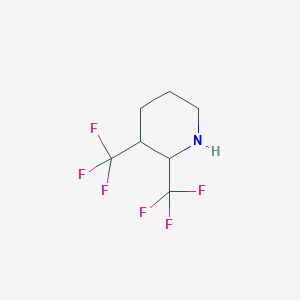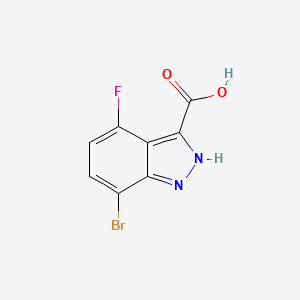amine](/img/structure/B13250515.png)
[(2,5-Dimethylphenyl)methyl](pentan-3-yl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Dimethylphenyl)methylamine is an organic compound characterized by the presence of a dimethylphenyl group attached to a pentan-3-yl amine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylphenyl)methylamine typically involves the reaction of 2,5-dimethylbenzyl chloride with pentan-3-ylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of (2,5-Dimethylphenyl)methylamine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(2,5-Dimethylphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, alkoxides, or thiolates can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction may produce primary or secondary amines.
科学的研究の応用
(2,5-Dimethylphenyl)methylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2,5-Dimethylphenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- (2,5-Dimethylphenyl)methylmethylamine
- (2,5-Dimethylphenyl)methylamine
- (2,5-Dimethylphenyl)methylamine
Uniqueness
(2,5-Dimethylphenyl)methylamine is unique due to its specific structural features, which confer distinct chemical and physical properties. Its combination of a dimethylphenyl group with a pentan-3-yl amine makes it particularly interesting for various applications, distinguishing it from other similar compounds.
特性
分子式 |
C14H23N |
|---|---|
分子量 |
205.34 g/mol |
IUPAC名 |
N-[(2,5-dimethylphenyl)methyl]pentan-3-amine |
InChI |
InChI=1S/C14H23N/c1-5-14(6-2)15-10-13-9-11(3)7-8-12(13)4/h7-9,14-15H,5-6,10H2,1-4H3 |
InChIキー |
MDJNRGQPPHYUIZ-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)NCC1=C(C=CC(=C1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-(chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13250433.png)
![3-benzyl-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B13250434.png)
![2-{[1-(2H-1,3-benzodioxol-5-yl)ethyl]amino}ethan-1-ol](/img/structure/B13250438.png)
![1-[(Pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole hydrochloride](/img/structure/B13250439.png)
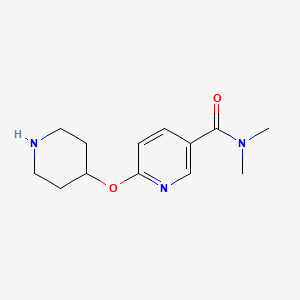

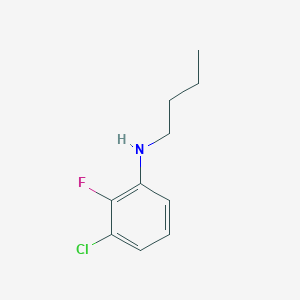
![Spiro[2.6]nonane-4-carboxylic acid](/img/structure/B13250471.png)
![N-[1-(aminomethyl)cyclopentyl]-2-methylaniline](/img/structure/B13250473.png)
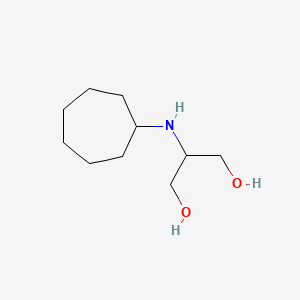
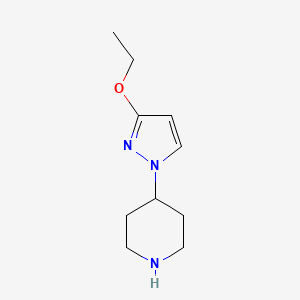
![1-Azabicyclo[2.2.1]heptan-4-yl methanesulfonate](/img/structure/B13250497.png)
